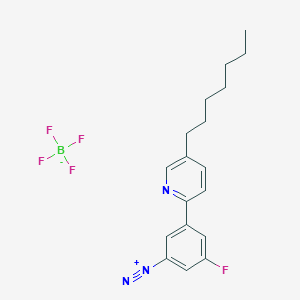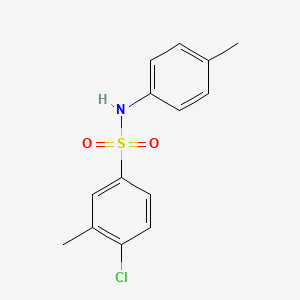
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating neuronal excitability. Inhibition of GABA transaminase by CPP-115 leads to increased levels of GABA in the brain, which has been shown to have a number of beneficial effects in various neurological disorders.
作用機序
The mechanism of action of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide involves inhibition of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain and plays a critical role in regulating neuronal excitability. Increased levels of GABA in the brain lead to a reduction in neuronal excitability, which can have beneficial effects in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide are primarily related to its ability to increase levels of GABA in the brain. GABA is involved in a wide range of physiological processes, including the regulation of neuronal excitability, sleep, and anxiety. Increased levels of GABA have been shown to have anxiolytic, anticonvulsant, and sedative effects.
実験室実験の利点と制限
One advantage of using N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide in lab experiments is its specificity for GABA transaminase. N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been found to be a potent and selective inhibitor of GABA transaminase, which reduces the risk of off-target effects. However, one limitation of using N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research on N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide. One area of interest is the potential use of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide as a treatment for substance use disorders. Preclinical studies have shown promising results, and further research is needed to determine the safety and efficacy of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide in humans. Another area of interest is the potential use of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide as a treatment for anxiety disorders. Animal studies have shown anxiolytic effects of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide, and clinical trials are needed to determine its efficacy in humans. Finally, further research is needed to understand the long-term effects of increased GABA levels in the brain and the potential risks associated with chronic use of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide.
合成法
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of vigabatrin with various reagents. The synthesis method is complex and involves several purification steps to obtain a pure product. The yield of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide can vary depending on the specific synthesis method used.
科学的研究の応用
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been extensively studied in preclinical models of various neurological disorders, including epilepsy, addiction, and anxiety. In animal models of epilepsy, N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been found to be effective in reducing seizure activity and increasing the threshold for seizure induction. N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has also been shown to be effective in reducing drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders. In addition, N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been found to have anxiolytic effects in animal models of anxiety, indicating that it may have potential as a treatment for anxiety disorders.
特性
IUPAC Name |
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-14-8-4-7-13(11-14)17-15(19)16(9-10-16)12-5-2-1-3-6-12/h1-8,11,18H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFXHVVGRJLKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(2,5-Dichlorothiophen-3-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B7500604.png)






![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)

![3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)
![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)
